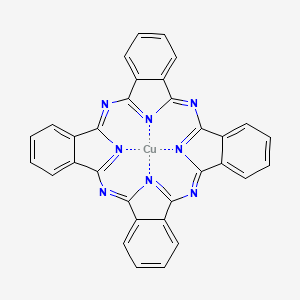
Copper phthalocyanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It belongs to the group of dyes based on phthalocyanines and is highly valued for its superior properties such as light fastness, tinting strength, covering power, and resistance to the effects of alkalis and acids . This compound is frequently used in paints and dyes due to its brilliant blue color.
Métodos De Preparación
Copper phthalocyanine can be synthesized through various methods. One common synthetic route involves the reaction of phthalonitrile with a copper salt, such as anhydrous copper(II) chloride, in the presence of a base like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) and a solvent like bis(2-methoxyethyl) ether (diglyme). The reaction mixture is heated under reflux at around 160°C for approximately 2 hours . Industrial production methods often involve similar processes but on a larger scale, ensuring the stability and purity of the final product .
Análisis De Reacciones Químicas
Copper phthalocyanine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) phthalocyanine.
Reduction: It can be reduced to copper(I) phthalocyanine using reducing agents like sodium ascorbate.
Substitution: The compound can undergo substitution reactions with various reagents, forming derivatives with different functional groups.
Common reagents used in these reactions include copper(II) chloride, sodium ascorbate, and various alkynes. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Copper phthalocyanine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of copper phthalocyanine involves its ability to interact with various molecular targets and pathways. For example, in catalytic reactions, copper(II) phthalocyanine is reduced to copper(I) phthalocyanine, which then reacts with substrates to form intermediate complexes . In photodynamic therapy, the compound absorbs light and transfers energy to molecular oxygen, generating reactive oxygen species that can damage cellular components .
Comparación Con Compuestos Similares
Copper phthalocyanine is unique among phthalocyanines due to its superior stability and color properties. Similar compounds include:
Lead(II) phthalocyanine: Another metal phthalocyanine with different stability and color properties.
Porphyrins: Naturally occurring compounds with a similar ring structure, such as haem and chlorophyll.
This compound stands out due to its widespread use in industrial applications and its excellent chemical stability.
Propiedades
Número CAS |
26893-93-6 |
|---|---|
Fórmula molecular |
C32H16CuN8 |
Peso molecular |
576.1 g/mol |
Nombre IUPAC |
copper;2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(37),2,4,6,8,10(40),11,13,15,17,19(39),20,22,24,26,28(38),29,31,33,35-icosaene |
InChI |
InChI=1S/C32H16N8.Cu/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;/h1-16H; |
Clave InChI |
VVOLVFOSOPJKED-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=CC=CC=C76)C8=CC=CC=C85)C9=CC=CC=C94.[Cu] |
Densidad |
1.62 g/cm³ |
Descripción física |
Bright blue solid with purple luster; [Merck Index] Dark blue or dark purple crystalline powder; [MSDSonline] BRIGHT BLUE CRYSTALS. |
Solubilidad |
Solubility in water: none |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


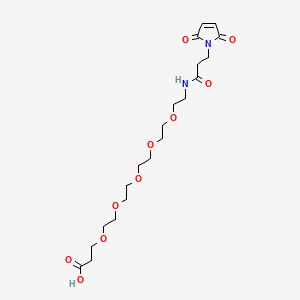
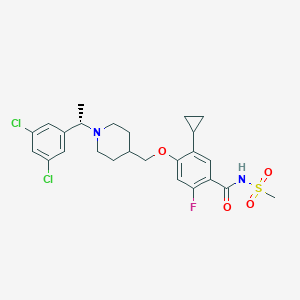
![[2-[(2S,4R)-12-fluoro-11-hydroxy-9,13-dimethyl-16-oxospiro[5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-6,1'-cyclopentane]-8-yl]-2-oxoethyl] acetate](/img/structure/B11928791.png)
![(2S)-2-[[(1S)-3-amino-1-[3-[(1S)-1-amino-2-hydroxyethyl]-1,2,4-oxadiazol-5-yl]-3-oxopropyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B11928798.png)
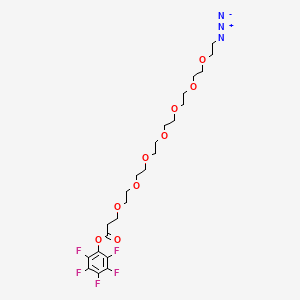
![5,5'',5'''',5''''''-(1,4-Phenylenebis(azanetriyl))tetrakis(([1,1'-biphenyl]-2,2'-dicarbaldehyde))](/img/structure/B11928813.png)
![heptadecan-9-yl 8-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]octanoate](/img/structure/B11928822.png)

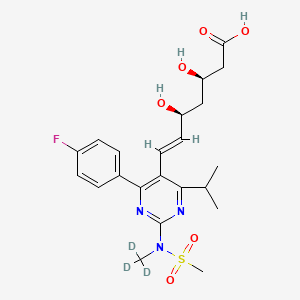

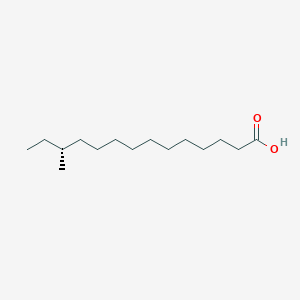
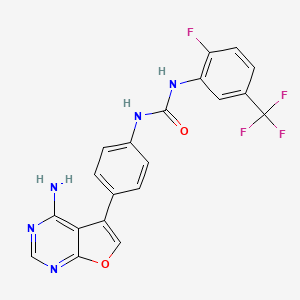
![4-((3-((6-Amino-4-(benzo[d][1,3]dioxol-5-yl)-3,5-dicyanopyridin-2-yl)thio)propyl)carbamoyl)benzenesulfonyl fluoride](/img/structure/B11928871.png)

